molecular formula C17H18FNO3S B6375388 3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol CAS No. 1261963-13-6

3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol

Cat. No.: B6375388
CAS No.: 1261963-13-6
M. Wt: 335.4 g/mol
InChI Key: XPXMOTUQTTVWJR-UHFFFAOYSA-N
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Description

3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is a chemical compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of a fluorine atom, a piperidin-1-ylsulfonyl group, and a phenolic hydroxyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol typically involves multiple steps, starting with the preparation of the fluorinated aromatic ring. One common method involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) for the fluorination of aromatic compounds . The piperidin-1-ylsulfonyl group is then introduced through a sulfonylation reaction, followed by the attachment of the phenolic hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic hydroxyl group can yield quinones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The fluorine atom and the piperidin-1-ylsulfonyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol
  • 3-Fluoro-5-[4-(morpholin-1-ylsulfonyl)phenyl]phenol
  • 3-Fluoro-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]phenol

Uniqueness

3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, while the piperidin-1-ylsulfonyl group contributes to its binding affinity and selectivity towards molecular targets.

Properties

IUPAC Name

3-fluoro-5-(4-piperidin-1-ylsulfonylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S/c18-15-10-14(11-16(20)12-15)13-4-6-17(7-5-13)23(21,22)19-8-2-1-3-9-19/h4-7,10-12,20H,1-3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXMOTUQTTVWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684597
Record name 5-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-13-6
Record name 5-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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